Sennosides
Beschreibung
Eigenschaften
IUPAC Name |
9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVTOJGNYVQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859118 | |
| Record name | 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-43-1, 81-27-6, 85085-71-8 | |
| Record name | Sennoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sennoside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sennoside [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sennosides | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sennoside A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Senna, Cassia obovata, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5'-bis(β-C-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Selection and Pretreatment of Senna Leaves
The quality of sennosides is intrinsically linked to the source material. Mature Senna alexandrina leaves are preferred due to their higher sennoside content (1.73 ± 0.35 mg/g dry weight). Prior to extraction, leaves undergo mechanical crushing or grinding to a particle size of 0.5–2 mm, increasing the surface area for solvent interaction. Some protocols recommend pre-washing with non-polar solvents like ethyl acetate or dichloromethane-methanol (93:7) to remove lipophilic interferents such as sennidines.
Core Extraction Methodologies
Alkaline Aqueous Extraction
The patent CN102040637A outlines a scalable industrial process:
-
Solvent Ratio : 8–15 parts alkaline water (pH 9–10) per part plant material.
-
Extraction Conditions : Triple maceration at 60–80°C for 2–3 hours per cycle.
-
Neutralization : Adjust to pH 7.0 with HCl, precipitating acidic impurities.
-
Primary Recovery : Centrifugation at 8,000–10,000 × g yields a crude extract containing 12–18% this compound.
This method achieves 85–92% recovery efficiency but requires subsequent purification to remove polymeric tannins and sugars.
Pressurized Solvent Extraction (PSE)
Modern laboratories employ PSE with optimized parameters:
-
Solvent System : Methanol-water (7:3) acidified with 0.1% HCl
-
Temperature : 80°C
-
Pressure : 1,500 psi
-
Cycle Duration : 15 minutes (static) + 5 minutes (flush)
Comparative studies show PSE increases sennoside yield by 22% compared to Soxhlet extraction while reducing solvent consumption by 40%.
Microwave-Assisted Extraction (MAE)
Open-vessel MAE demonstrates remarkable efficiency:
| Parameter | Optimal Value |
|---|---|
| Microwave Power | 350 W |
| Exposure Time | 3 minutes |
| Solvent Volume | 20 mL/g |
| Post-Extraction pH | 6.0–6.5 |
MAE reduces extraction time from 40 minutes (decoction) to <5 minutes while maintaining 98% sennoside integrity.
Purification and Concentration Techniques
Solid-Phase Extraction (SPE)
Strong anion-exchange resins (e.g., Strata-X-AW) are employed in a three-step protocol:
-
Conditioning : 5 mL methanol followed by 5 mL water
-
Loading : Crude extract at 2 mL/min
-
Elution : Methanol-water-formic acid (70:30:2)
SPE enriches sennoside content from 15% to 68% with 94% recovery, effectively removing monosaccharides and flavonoids.
Membrane Filtration Systems
Multistage membrane processing enhances purity:
-
Ultrafiltration : 10 kDa MWCO membrane removes proteins >90%
-
Nanofiltration : 300 Da membrane concentrates this compound 5–8×
-
Diafiltration : Ethanol-water (1:1) removes residual salts
This sequence achieves final purities of 92–95% with 87% process yield.
Crystallization Optimization
Recrystallization from ethanolic solutions follows precise conditions:
-
Solvent : 80–95% ethanol saturated at pH 9–10
-
Temperature Gradient : 45°C → 4°C at 0.5°C/min
-
Crystal Seeding : 0.1% (w/w) pure sennoside nuclei
This yields needle-shaped crystals with 99% HPLC purity and <0.5% residual solvents.
Analytical Validation and Quality Control
HPLC-MS Quantification
A validated enantioselective method employs:
-
Column : Zorbax SB-C8 (4.6 × 150 mm, 3.5 µm)
-
Mobile Phase :
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient : 15% B → 35% B over 25 minutes
-
Detection : ESI-MS (m/z 863 [M-H]⁻ for this compound A/B)
The method achieves baseline separation with RSD <2.0% for intra-day precision.
Practical Yield Calculations
\text{% Yield} = \left(\frac{\text{Weight of purified this compound}}{\text{Weight of dried leaves}}\right) \times 100 = \frac{7\ \text{g}}{1000\ \text{g}} \times 100 = 0.7\%
Process optimization can increase this to 2.7% through ethanol recycling and precipitate redissolution.
Comparative Analysis of Extraction Technologies
Efficiency Metrics Across Methods
| Method | Time (min) | Yield (%) | Purity (%) | Solvent Use (L/kg) |
|---|---|---|---|---|
| Alkaline Extraction | 240 | 1.2 | 85 | 12 |
| PSE | 20 | 1.8 | 78 | 8 |
| MAE | 5 | 2.1 | 92 | 6 |
| Pharmacopoeial Decoction | 40 | 0.9 | 65 | 15 |
Energy Consumption Profile
-
MAE : 0.35 kWh/kg (70% reduction vs conventional methods)
-
Ultrafiltration : 0.8 kWh/kg
-
Rotary Evaporation : 2.1 kWh/kg
Analyse Chemischer Reaktionen
Oberadilol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert werden.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können zur Reduktion von Oberadilol verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid auftreten.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Sennosides exhibit a variety of pharmacological effects, which are summarized in the table below:
Case Study 1: Anti-Obesity Effects
A study investigated the impact of this compound on obesity in db/db mice. The results demonstrated that treatment with this compound significantly reduced body weight and improved metabolic parameters by enhancing gut microbiota diversity and reducing inflammation related to obesity .
Case Study 2: Hepatoprotective Effects
In a model of CCl4-induced liver fibrosis, this compound were administered at varying doses (15, 30, 60 mg/kg). The findings indicated a dose-dependent reduction in liver damage markers and improved histological outcomes, supporting their use in liver protection strategies .
Case Study 3: Anticancer Activity
Research on pancreatic cancer cells treated with this compound revealed that they inhibited cell proliferation and induced apoptosis via modulation of multiple signaling pathways (Wnt, TNF, VEGF) at concentrations as low as 10 μM .
Wirkmechanismus
Oberadilol exerts its effects through multiple mechanisms:
Beta-Adrenergic Blocking: It antagonizes beta-adrenergic receptors, leading to decreased heart rate and blood pressure.
Phosphodiesterase Inhibition: By inhibiting type III phosphodiesterase, it increases cyclic adenosine monophosphate levels, resulting in vasodilation.
Vasodilatory Action: It relaxes vascular smooth muscles, improving blood flow and reducing cardiac workload
Vergleich Mit ähnlichen Verbindungen
Sennosides vs. Other Dianthrones and Anthraquinones
Key Findings :
- Structural Specificity: this compound A/B and C/D differ in anthrone moieties, impacting solubility and chromatographic behavior. SPE with acetic acid selectively isolates dicarboxylic this compound (A/B/A1) from monocarboxylic forms (C/D/D1) .
- Biological Activity: this compound A/B are 3–4× more potent than C/D due to their dianthrone configuration and resistance to premature hydrolysis .
Comparison with Functionally Similar Compounds
Key Findings :
- Safety: this compound induce less histological damage compared to synthetic anthraquinones like 1,8-dihydroxyanthraquinone .
Analytical Method Comparisons
Techniques for Quantifying this compound and Analogues
Key Findings :
- Species-Specific Variations: S. alexandrina contains 2–3× higher this compound A/B than S. italica .
- SPE Optimization: Methanol-water-formic acid (70:30:2) elutes all dicarboxylic this compound (A/B/A1) while excluding C/D/D1 .
Biologische Aktivität
Sennosides, primarily derived from the plant Cassia angustifolia (commonly known as senna), are a group of anthraquinone glycosides that exhibit significant biological activities, particularly in the context of gastrointestinal health. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by research findings and case studies.
Overview of this compound
This compound A and B are the most studied compounds within this class, known for their laxative effects. They work by stimulating peristalsis in the intestines, thereby promoting bowel movements. Additionally, this compound have been investigated for their potential therapeutic effects beyond laxation, including anti-obesity, hypoglycemic, and hepatoprotective properties.
Laxative Effects
This compound are primarily recognized for their laxative properties. They act by increasing intestinal motility through irritation of the colonic mucosa:
- Mechanism : this compound are metabolized by gut bacteria into active compounds that stimulate the secretion of electrolytes and water into the intestinal lumen.
- Dosage : Typical doses range from 10 to 30 mg/day for adults.
Anti-obesity Effects
Recent studies suggest that this compound may help in weight management:
- Study Findings : In high-fat diet (HFD)-induced obese mice, sennoside A reduced energy intake and modulated gut microbiota composition, leading to weight loss and improved metabolic parameters .
- In Vivo Studies : Doses of 30 mg/kg were effective in regulating short-chain fatty acids (SCFAs) and enhancing GLP-1 secretion, which is crucial for insulin sensitivity .
Hypoglycemic Effects
This compound have shown promise in managing blood glucose levels:
- Mechanism : They inhibit α-glucoamylase activity, which plays a role in carbohydrate digestion.
- Research Evidence : In STZ-induced diabetic mice, sennoside A demonstrated significant blood glucose-lowering effects at concentrations of 100 μM .
Hepatoprotective Effects
This compound also exhibit protective effects on liver function:
- Mechanism : They suppress mitochondrial permeability transition pore (mPTP) opening and inhibit pathways associated with liver fibrosis.
- Study Evidence : In CCl4-induced liver fibrosis models, sennoside A reduced liver damage markers significantly at doses of 15 to 60 mg/kg .
Interaction with Digoxin
A population-based nested case-control study highlighted potential risks associated with sennoside use in patients taking digoxin for heart failure:
- Findings : The study found a 1.61-fold increased risk of digoxin toxicity among patients using this compound concurrently .
- Clinical Recommendation : Caution is advised when prescribing this compound to patients on digoxin therapy.
Toxicity Studies
Research indicates that this compound are generally well tolerated:
- Toxicity Assessment : In various animal studies, LD50 values for this compound were found to be high (5,000 mg/kg), indicating low acute toxicity .
- Long-term Use : Chronic use has not shown specific toxicity to the intestine or other organs under standard dosing conditions.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. How can blinding and randomization be optimized in clinical trials testing sennoside safety in chronic constipation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
